7,7-Dimethoxy-2,6-dimethylheptan-3-OL
Description
7,7-Dimethoxy-2,6-dimethylheptan-3-OL is a branched aliphatic alcohol characterized by a seven-carbon chain (heptanol backbone) with methoxy (–OCH₃) groups at the 7th position and methyl (–CH₃) groups at the 2nd and 6th positions.
Properties
CAS No. |
62630-89-1 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
7,7-dimethoxy-2,6-dimethylheptan-3-ol |
InChI |
InChI=1S/C11H24O3/c1-8(2)10(12)7-6-9(3)11(13-4)14-5/h8-12H,6-7H2,1-5H3 |
InChI Key |
APFYXVHCXZIQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)C(OC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran Derivatives
- Structure : Cyclic benzopyran core with dimethoxy and dimethyl substituents (e.g., compounds 7 and 8 from Mallotus apelta) .
- Comparison: The target compound shares the dimethoxy and dimethyl functional groups but lacks aromaticity, resulting in distinct physicochemical properties (e.g., lower melting point, higher solubility in nonpolar solvents). The benzopyrans’ rigid cyclic structure enhances interaction with biological targets, whereas the linear aliphatic chain of 7,7-Dimethoxy-2,6-dimethylheptan-3-OL may favor membrane permeability.
Chromen-4-one Derivatives (e.g., 5,7-Dimethoxy-2-(trimethoxyphenyl)-4H-chromen-4-one)
- Structure: Chromenone scaffold with 5,7-dimethoxy and 3,4,5-trimethoxyphenyl substituents .
- Comparison: Both compounds feature methoxy-rich regions, but the chromenone’s conjugated π-system enables UV-vis absorption, unlike the aliphatic target compound. The chromenone derivatives’ in vivo anticancer activity (via Bcl-2/Bax modulation) suggests methoxy groups may enhance bioactivity, though the target compound’s lack of aromaticity could limit similar mechanisms .
Bicyclic Monoterpene Alcohols (e.g., Pinocarveol)
- Structure : Bicyclic framework (e.g., 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol) with hydroxyl and methyl groups .
- Comparison: The hydroxyl group is a common feature, but the bicyclic structure confers volatility (useful in fragrances), whereas the target compound’s linear chain may favor pharmaceutical solubility. Molecular weight differences (pinocarveol: ~152 g/mol vs. estimated ~190 g/mol for the target compound) influence pharmacokinetics.
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